molecular formula C15H23BFNO4S B8128520 N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide

N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide

Cat. No.: B8128520
M. Wt: 343.2 g/mol
InChI Key: KASGFWPTLZUEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide is a compound that features a unique combination of fluorine, boron, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 3-fluoro-4-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate to form the boronic ester.

    Sulfonamide Formation: The boronic ester is then reacted with propane-2-sulfonyl chloride in the presence of a base like triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and bases like sodium hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol are commonly used.

Major Products

    Substitution Reactions: Products include derivatives where the fluorine atom is replaced by another functional group.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the boronic ester with aryl halides.

Scientific Research Applications

N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a bioactive molecule due to the presence of the sulfonamide group, which is known for its antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide depends on its application:

    In Organic Synthesis: Acts as a reagent or intermediate, facilitating the formation of new chemical bonds.

    In Biological Systems: The sulfonamide group can interact with biological targets such as enzymes, potentially inhibiting their activity by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
  • N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

Uniqueness

N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide is unique due to the specific combination of fluorine, boron, and sulfonamide groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BFNO4S/c1-10(2)23(19,20)18-11-7-8-12(13(17)9-11)16-21-14(3,4)15(5,6)22-16/h7-10,18H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASGFWPTLZUEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NS(=O)(=O)C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.